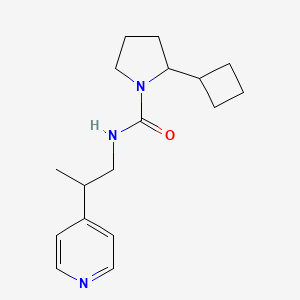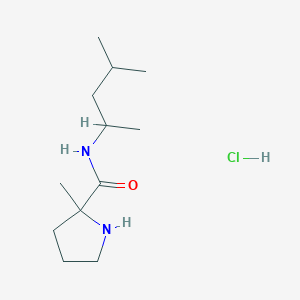
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the pyrrolidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride acts as a partial agonist at the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than other synthetic cannabinoids. This mechanism of action is thought to be responsible for the less severe side effects associated with this compound compared to other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound is known to cause a range of effects, including euphoria, relaxation, and altered perception of time. It may also cause side effects such as anxiety, paranoia, and rapid heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride in lab experiments is its relatively low potency compared to other synthetic cannabinoids. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one limitation of using this compound is its limited availability, as it is not widely produced or sold for research purposes.
Direcciones Futuras
There are several future directions for research involving 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride. One area of interest is the development of new synthetic cannabinoids with different mechanisms of action and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and body. Finally, researchers may also investigate the potential therapeutic applications of synthetic cannabinoids for conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been used to study the effects of synthetic cannabinoids on the human body, and its relatively low potency makes it a useful tool for lab experiments. Future research may focus on the development of new synthetic cannabinoids, the study of long-term effects, and the potential therapeutic applications of these compounds.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves the reaction of 5-fluoro-ADB with 4-methylpentan-2-amine. The resulting product is then treated with pyrrolidine-2-carboxylic acid to form this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. By studying the effects of this compound on these receptors, researchers hope to gain a better understanding of the mechanisms behind synthetic cannabinoid use.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)8-10(3)14-11(15)12(4)6-5-7-13-12;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXXCIAGFBWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1(CCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
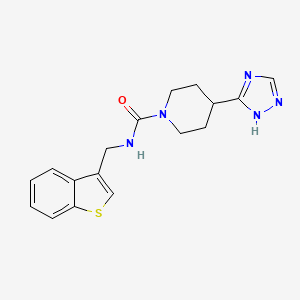
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
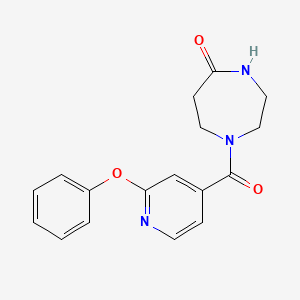

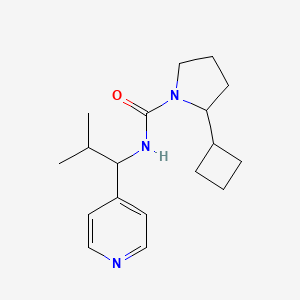
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
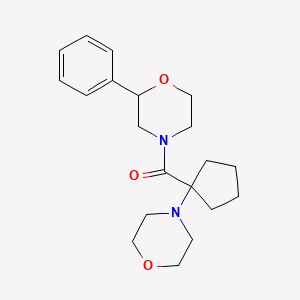
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
